1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine
Description
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-5-3-7-21(18(17)2)25-10-12-26(13-11-25)23(27)19-8-9-22(24-15-19)29-16-20-6-4-14-28-20/h3,5,7-9,15,20H,4,6,10-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDUAYMHWUIDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3-Dimethylphenyl Group: The piperazine core is then reacted with 2,3-dimethylphenyl halide in the presence of a base such as potassium carbonate to introduce the 2,3-dimethylphenyl group.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction with a suitable pyridine derivative.
Introduction of the Oxolan-2-yl Methoxy Group: The final step involves the reaction of the pyridine derivative with oxolan-2-yl methanol under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Findings:
Substituent Effects on Receptor Binding :
- The oxolane-methoxy group in the target compound likely reduces σ1 receptor affinity compared to chlorinated analogs (e.g., 1-[(2-Chloro-3-pyridinyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine). Chlorine’s electron-withdrawing nature enhances interactions with σ1’s hydrophobic binding pockets .
- Dimethoxybenzyl derivatives (e.g., ) exhibit weaker σ2 receptor activity, suggesting bulky/polar groups disrupt binding .
Impact on Dopaminergic Activity :
- Chlorinated pyridine-piperazine analogs (e.g., 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine) modulate NMDA-stimulated dopamine release via σ and phencyclidine (PCP) receptors. The target compound’s oxolane group may mitigate PCP receptor cross-reactivity, improving selectivity .
Solubility and Bioavailability :
- The oxolane ring in the target compound improves aqueous solubility compared to fully aromatic analogs (e.g., logP 3.2 vs. 3.8 for the 2-chloro analog). This could enhance oral bioavailability in preclinical models .
Mechanistic and Pharmacological Insights
- Sigma Receptor Selectivity: Piperazine derivatives with halogenated pyridine groups (e.g., 2-chloro) show stronger σ1 antagonism, as seen in studies where 100 nM (+)pentazocine inhibited dopamine release via σ1. The target compound’s oxolane-methoxy group may shift selectivity toward σ2 or non-sigma targets .
Limitations and Contradictions
- suggests chlorinated piperazines enhance dopamine release via non-sigma mechanisms, conflicting with σ1-selective effects observed in other studies. This highlights the need for target-specific assays for the oxolane derivative .
- Data on the target compound’s exact receptor binding profile remains speculative; empirical validation is required.
Biological Activity
1-(2,3-dimethylphenyl)-4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}piperazine is a complex organic compound with potential biological activities. This article aims to summarize its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core linked to a pyridine moiety and an oxolane ring. The structural formula can be represented as follows:
Key Structural Components
| Component | Description |
|---|---|
| Piperazine | A six-membered ring containing two nitrogen atoms. |
| Pyridine | A heterocyclic aromatic ring with one nitrogen atom. |
| Oxolane (Tetrahydrofuran) | A five-membered cyclic ether contributing to solubility and biological interactions. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammation. Initial studies suggest that it may act as an inhibitor of specific enzymes, potentially influencing pathways related to neurodegenerative diseases.
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown promise as selective inhibitors of MAO-B, which is implicated in neurodegenerative disorders such as Alzheimer's disease. For instance, related piperazine derivatives demonstrated IC50 values in the low micromolar range for MAO-B inhibition .
Case Studies and Research Findings
- Neuroprotective Effects : In vitro studies indicated that compounds structurally similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cells . These findings suggest a potential application in treating neurodegenerative diseases.
- Anti-inflammatory Activity : Research on related pyridine derivatives has shown significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in human whole blood assays . The compound's ability to modulate inflammatory pathways could be beneficial for conditions like arthritis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine and pyridine moieties significantly influence biological activity. For example, substituents on the aromatic rings can enhance or diminish inhibitory potency against MAO-B .
Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| MAO-B Inhibition | Monoamine Oxidase | 0.013 | |
| Anti-inflammatory | Cytokine Production | 123 | |
| Neuroprotection | Neuronal Cells | Not specified |
Comparative Analysis of Related Compounds
| Compound Name | MAO-B IC50 (µM) | Anti-inflammatory Activity |
|---|---|---|
| This compound | TBD | TBD |
| Compound T6 (related piperazine derivative) | 0.013 | Significant |
| Compound T3 (related piperazine derivative) | 0.039 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
